

Amdizalisib: A Deep Dive into its Downstream Signaling Pathways

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Compound of Interest

Compound Name: Amdizalisib

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Abstract

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The PI3K/AKT/mTOR signaling cascade is a critical pathway for the proliferation and survival of B-cells, and its aberrant activation is a hallmark of many B-cell malignancies. **Amdizalisib** exerts its therapeutic effect by specifically targeting PI3K δ , thereby modulating downstream signaling pathways and inducing apoptosis in malignant B-cells. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by **Amdizalisib**, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to Amdizalisib and its Target: PI3K δ

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110 δ isoform, in particular, is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway.^[1]

In many B-cell lymphomas, the PI3K δ pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. **Amdizalisib** was developed as a highly selective

inhibitor of PI3K δ , aiming to provide a targeted therapeutic approach with a potentially favorable safety profile compared to broader PI3K inhibitors.

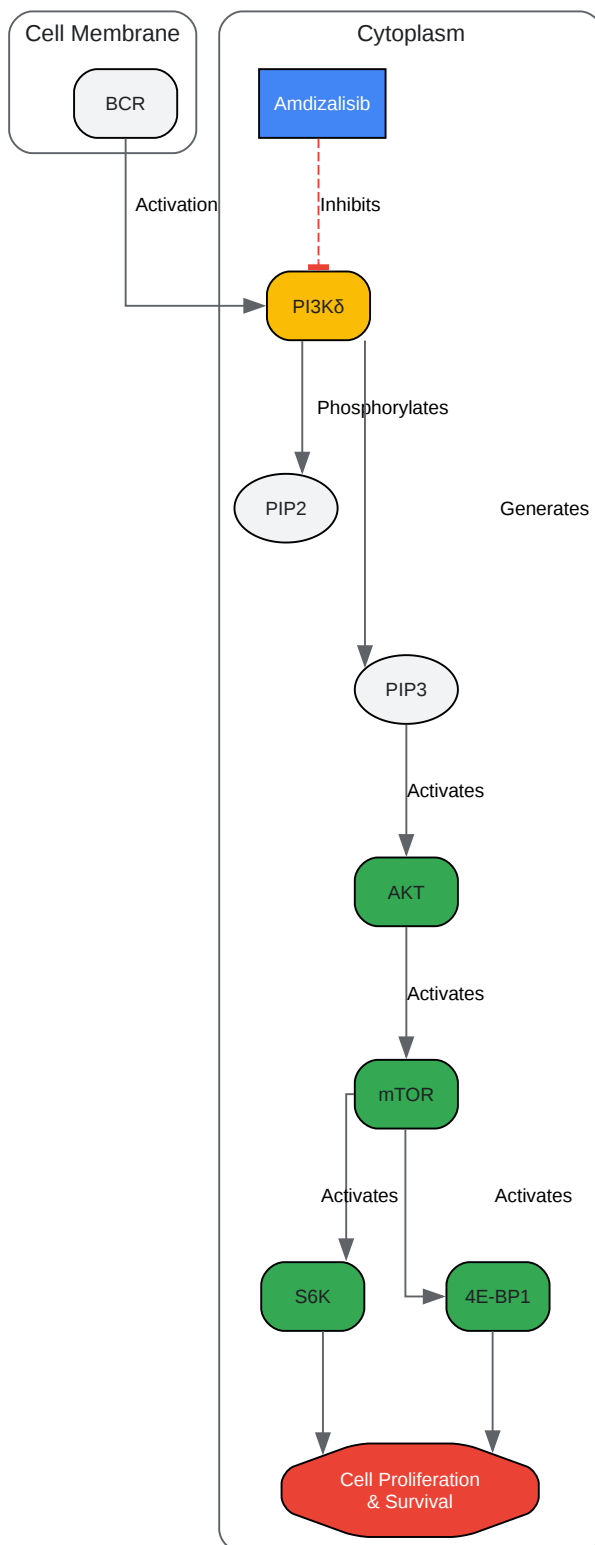
Core Downstream Signaling Pathway: PI3K/AKT/mTOR

The primary mechanism of action of **Amdizalisib** involves the inhibition of the PI3K/AKT/mTOR pathway. Upon binding to the B-cell receptor, PI3K δ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting and activating downstream kinases, most notably AKT.

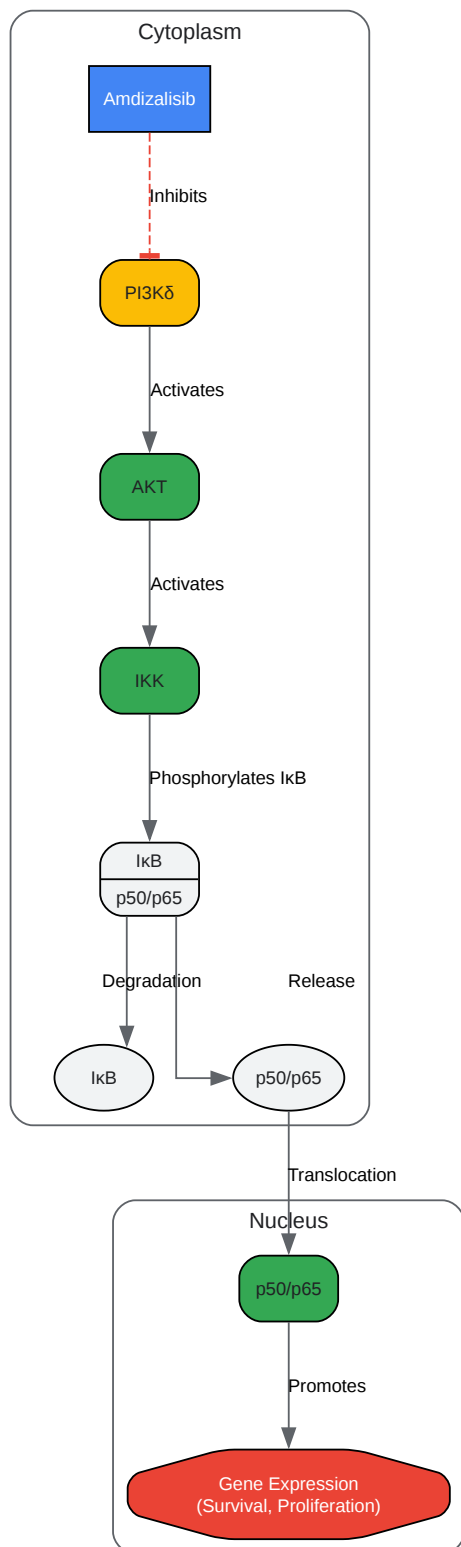
Activated AKT, in turn, phosphorylates a myriad of downstream substrates, leading to the activation of pathways that promote cell survival and proliferation. One of the key downstream effectors of AKT is the mammalian target of rapamycin (mTOR). The mTOR signaling network is a central regulator of cell growth, metabolism, and protein synthesis.

Amdizalisib's inhibition of PI3K δ leads to a reduction in PIP₃ levels, thereby preventing the activation of AKT and subsequently suppressing the mTOR signaling cascade. This disruption of the PI3K/AKT/mTOR axis ultimately results in decreased cell proliferation and increased apoptosis in malignant B-cells.

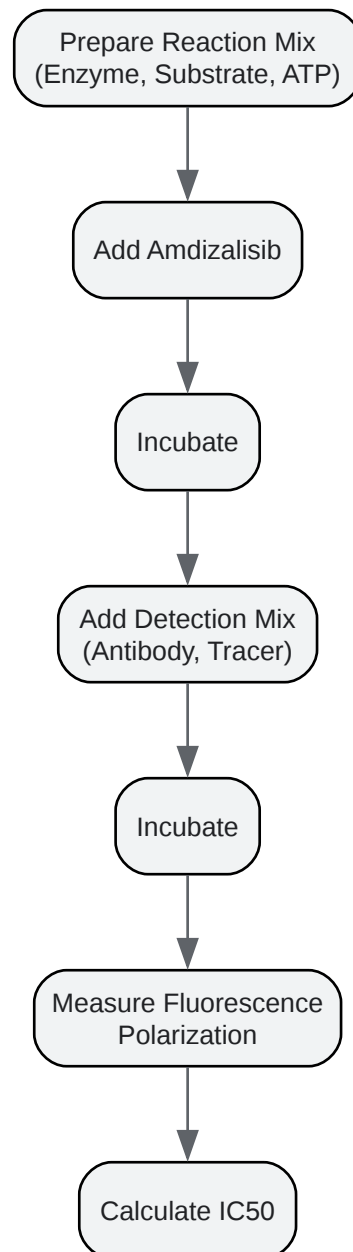
Amdizalisib's Impact on the PI3K/AKT/mTOR Pathway



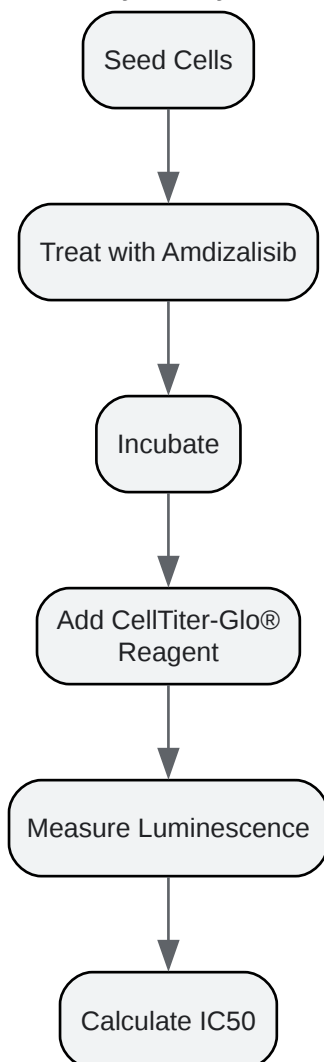
Potential Impact of Amdizalisib on the NF- κ B Pathway



Kinase Activity Assay Workflow



Cell Viability Assay Workflow



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References

- 1. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

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